molecular formula C21H19FN4O2 B11030724 N-(4-fluoro-2H-indazol-3-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(4-fluoro-2H-indazol-3-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11030724
M. Wt: 378.4 g/mol
InChI Key: AEEWRPJVBBUDIK-UHFFFAOYSA-N
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Description

N-(4-fluoro-2H-indazol-3-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2H-indazol-3-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: Starting with a suitable precursor, the indazole ring is synthesized through cyclization reactions, often involving the use of hydrazine derivatives and appropriate aromatic aldehydes or ketones.

    Isoquinoline Carboxamide Formation: The isoquinoline ring is synthesized through a series of reactions, including cyclization and functional group transformations. The carboxamide group is introduced via amidation reactions using suitable amines and carboxylic acid derivatives.

    Coupling Reactions: The final step involves coupling the fluoro-substituted indazole with the isoquinoline carboxamide moiety under conditions that promote the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2H-indazol-3-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-fluoro-2H-indazol-3-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders. Its unique structure allows for interactions with specific biological targets, making it a candidate for drug development.

    Biological Research: Researchers investigate the compound’s effects on cellular processes, signaling pathways, and gene expression. It is used in studies to understand its mechanism of action and potential therapeutic benefits.

    Chemical Biology: The compound serves as a tool for probing biological systems and elucidating the roles of specific proteins or enzymes. It is used in assays and experiments to study protein-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound’s chemical properties make it useful in the development of new materials, catalysts, and chemical processes. It is explored for its potential in various industrial applications, including the synthesis of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2H-indazol-3-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play critical roles in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2H-indazol-3-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
  • N-(4-bromo-2H-indazol-3-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
  • N-(4-methyl-2H-indazol-3-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Uniqueness

N-(4-fluoro-2H-indazol-3-yl)-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to the presence of the fluoro group at the 4-position of the indazole ring. This fluorine substitution can significantly influence the compound’s biological activity, pharmacokinetics, and chemical reactivity. Compared to its chloro, bromo, and methyl analogs, the fluoro-substituted compound may exhibit different binding affinities, metabolic stability, and overall efficacy in various applications.

Properties

Molecular Formula

C21H19FN4O2

Molecular Weight

378.4 g/mol

IUPAC Name

N-(4-fluoro-1H-indazol-3-yl)-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C21H19FN4O2/c1-12(2)10-26-11-15(13-6-3-4-7-14(13)21(26)28)20(27)23-19-18-16(22)8-5-9-17(18)24-25-19/h3-9,11-12H,10H2,1-2H3,(H2,23,24,25,27)

InChI Key

AEEWRPJVBBUDIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

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